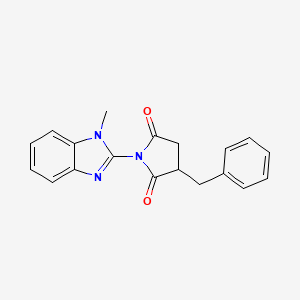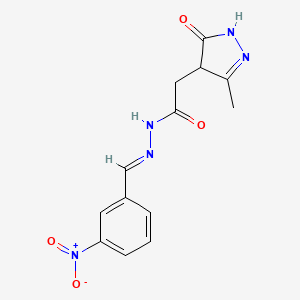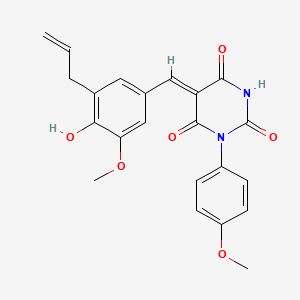
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione
説明
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, also known as BMMD, is a synthetic compound that has gained attention due to its potential as a therapeutic agent. BMMD has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione exerts its biological activities by modulating various signaling pathways in the cell. For example, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione can inhibit the proliferation of cancer cells and induce apoptosis. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In addition, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the replication of viruses such as HIV and HCV.
実験室実験の利点と制限
One advantage of using 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods for 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. Another area of interest is the elucidation of the precise mechanism of action of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, which could lead to the development of more targeted therapeutic agents. In addition, there is potential for the development of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione-based therapies for the treatment of various diseases, including cancer and viral infections.
科学的研究の応用
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been studied extensively for its potential as a therapeutic agent. Studies have shown that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
特性
IUPAC Name |
3-benzyl-1-(1-methylbenzimidazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-21-16-10-6-5-9-15(16)20-19(21)22-17(23)12-14(18(22)24)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMCGPNWHKIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)CC(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3902857.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B3902858.png)
![ethyl 2-(4-hydroxy-3,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902860.png)
![3-[4-(allyloxy)-3-bromo-5-methoxyphenyl]acrylic acid](/img/structure/B3902863.png)

![2-[(2-methoxyethoxy)acetyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3902875.png)



![ethyl 2-[4-(acetylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902890.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902898.png)

![3-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3902908.png)
![5-{[(4-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902925.png)